3-[(1Z,4Z,10Z,14Z)-18-(2-Carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper
Description
The compound 3-[(1Z,4Z,10Z,14Z)-18-(2-Carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper is a metalloporphyrin with a copper(II) center coordinated within a macrocyclic porphyrin ligand. Key structural features include:
- Substituents: Two ethenyl (vinyl) groups at positions 7 and 12, carboxyethyl groups at positions 18 and 2, and methyl groups at positions 3, 8, 13, and 15.
- Functional Groups: Propanoic acid chains enhance solubility in polar solvents, while the ethenyl groups contribute to π-conjugation .
Below, we compare its properties with structurally analogous porphyrins.
Properties
CAS No. |
14494-37-2 |
|---|---|
Molecular Formula |
C34H32CuN4O4-4 |
Molecular Weight |
624.2 g/mol |
IUPAC Name |
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper |
InChI |
InChI=1S/C34H32N4O4.Cu/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);/q-4;/b25-13-,26-13?,27-14?,28-15-,29-14-,30-15?,31-16?,32-16-; |
InChI Key |
OPDMTMYEMNFCHD-QPPPNFCJSA-N |
SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C=C)C)[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Cu] |
Isomeric SMILES |
CC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C=C)C)/[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Cu] |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C=C)C)[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Cu] |
Origin of Product |
United States |
Biological Activity
The compound 3-[(1Z,4Z,10Z,14Z)-18-(2-Carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid; copper (CuP) is a metalloporphyrin that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine.
Structure and Properties
CuP exhibits a complex structure characterized by a porphyrin ring with various substituents that influence its reactivity and biological interactions. The presence of the copper ion enhances its catalytic properties and facilitates electron transfer processes. The unique arrangement of substituents allows for specific interactions with biological molecules.
Anticancer Properties
Recent studies have demonstrated that CuP exhibits significant anticancer activity. For instance:
- Cytotoxicity : CuP has been shown to induce cytotoxic effects in various cancer cell lines. In one study, derivatives of copper (II) porphyrins were assessed against MCF-7 cell lines using the MTT assay; CuP derivatives showed varying levels of cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
- Mechanism of Action : The anticancer mechanism involves DNA intercalation and the generation of reactive oxygen species (ROS). These processes lead to mitochondrial dysfunction and cell cycle arrest .
Photodynamic Therapy (PDT)
CuP is also explored for its role in photodynamic therapy:
- Mechanism : Upon light activation, CuP generates singlet oxygen and other ROS that can selectively destroy cancer cells while sparing normal tissues . This property is attributed to its ability to absorb light and convert it into chemical energy.
- Clinical Applications : CuP-based compounds are being investigated for their efficacy in treating tumors through localized activation by light sources .
Case Studies
Several case studies highlight the effectiveness of CuP in different biological contexts:
- Study on Lung Cancer Cells : A study evaluated the effects of CuP on A549 lung cancer cells. Results indicated significant apoptosis induction and cell cycle arrest at G2/M phase .
- Breast Cancer Models : Research involving MCF-7 breast cancer cells demonstrated that CuP could inhibit cell growth effectively while showing lower toxicity to normal cells .
- In Vivo Studies : Animal models treated with CuP showed reduced tumor sizes when combined with light exposure compared to controls .
Comparative Analysis
The following table summarizes the biological activities of CuP compared to other metalloporphyrins:
| Compound | Anticancer Activity | Mechanism of Action | Photodynamic Efficacy |
|---|---|---|---|
| 3-[(1Z,4Z,...); Cu | High | DNA intercalation, ROS | Yes |
| Copper Tetrakis(4-methyloxyphenyl)porphyrin | Moderate | ROS generation | Moderate |
| Zinc Porphyrin | Low | Limited ROS generation | No |
Comparison with Similar Compounds
Comparison with Silver Analogue
The silver analogue, 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;silver, differs in two key aspects:
- Substituents : Hydroxyethyl groups replace ethenyl groups at positions 8 and 13.
- Metal Center : Silver(I) instead of copper(II).
| Property | Target Copper Compound | Silver Analogue |
|---|---|---|
| Molecular Formula | Not explicitly provided | C₃₄H₃₆AgN₄O₆ |
| Average Mass (Da) | Not provided | 704.552 |
| Key Functional Groups | Ethenyl, carboxyethyl | Hydroxyethyl, carboxyethyl |
| Metal Coordination | Cu(II) | Ag(I) |
Comparison with Copper Tetraphenylporphyrins
Copper tetraphenylporphyrins (CuTPP) lack the carboxyethyl and ethenyl substituents, instead featuring phenyl groups at meso-positions. Key differences include:
Comparison with Zinc Porphyrin Complexes
Zinc porphyrins (e.g., Zn(II)-5-(4-acetoxy-3-methoxyphenyl)-10,15,20-tris-(4-carboxymethylphenyl)porphyrin) exhibit distinct photophysical properties:
- Fluorescence: Zinc porphyrins are highly emissive (quantum yield ~0.3), whereas copper porphyrins, including the target compound, are non-emissive due to paramagnetic quenching by Cu(II).
- Singlet Oxygen Generation : Zinc derivatives efficiently generate singlet oxygen (ΦΔ > 0.5), while copper complexes show minimal activity .
Spectroscopic and Catalytic Properties
UV-Vis Absorption
The target compound’s ethenyl groups likely redshift the Soret band compared to simpler porphyrins. For example:
Electrocatalytic Activity
Copper porphyrins are effective CO₂ reduction catalysts. The target compound’s ethenyl groups may enhance π-delocalization, reducing overpotential compared to phenyl-substituted analogues. For instance:
- Fe Porphyrin Dimers: Achieve CO₂-to-CO conversion at −1.8 V (vs. RHE), while copper monomers may require lower potentials due to favorable electronic tuning .
Solubility and Chelation Behavior
The carboxyethyl and propanoic acid groups grant the target compound moderate water solubility, comparable to 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (TCPP). However:
- Chelation Strength: Copper porphyrins exhibit stronger binding to toxic metals (e.g., Pb²⁺, Hg²⁺) than dipeptides or non-carboxylated porphyrins, as shown in competitive assays .
Q & A
Q. What are the key synthetic challenges in preparing this copper porphyrin complex, and how can they be addressed methodologically?
The synthesis of this copper porphyrin requires precise control over metalation and substituent regiochemistry. Key steps include:
- Porphyrin core formation : Use Adler-Longo or Lindsey methods to assemble the tetrapyrrole macrocycle, ensuring proper vinyl and carboxyethyl group placement .
- Copper insertion : Optimize reaction conditions (e.g., Cu(II) acetate in DMF under nitrogen) to avoid demetallation or side reactions. Monitor via UV-Vis spectroscopy for characteristic Soret band shifts (e.g., ~420 nm to ~410 nm upon metalation) .
- Purification : Employ column chromatography with silica gel or Sephadex LH-20, followed by recrystallization in dichloromethane/methanol .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a multi-technique approach:
Q. What solvent systems are optimal for studying its photophysical properties?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to carboxyethyl groups. For UV-Vis studies, use degassed solvents to prevent aggregation. Note that aggregation in aqueous buffers may redshift the Soret band by ~10–15 nm .
Advanced Research Questions
Q. How does the electronic structure of this copper porphyrin influence its catalytic activity in oxidation reactions?
The copper center and substituents (vinyl, carboxyethyl) modulate redox potentials and ligand-binding dynamics:
- Electrochemical analysis : Perform cyclic voltammetry in DMF/TBAP to identify Cu(II/I) redox couples (e.g., E1/2 ~0.1–0.3 V vs. Ag/AgCl) .
- Catalytic testing : Assess O2 activation efficiency using substrates like thioanisole. Correlate turnover frequency (TOF) with Hammett parameters of substituents .
Q. What strategies resolve contradictions in reported photostability data for similar porphyrins?
Discrepancies often arise from experimental conditions:
- Light source intensity : Standardize irradiance (e.g., 450 nm LED at 10 mW/cm<sup>2</sup>) to compare degradation rates.
- Oxygen scavenging : Use controlled atmospheres (N2 vs. O2) to isolate singlet oxygen-mediated vs. radical pathways .
- Quantitative HPLC : Track decomposition products (e.g., chlorin or bacteriochlorin derivatives) over time .
Q. How can computational modeling guide the design of derivatives with enhanced near-infrared (NIR) absorption?
- DFT/TD-DFT calculations : Optimize geometries (e.g., B3LYP/6-31G*) to predict λmax shifts from substituent effects. For example, extending conjugation via additional vinyl groups may redshift absorption by ~30–50 nm .
- MO analysis : Identify charge-transfer transitions between copper d-orbitals and porphyrin π-system .
Methodological Notes
- Safety protocols : Handle under inert atmosphere (Ar/N2) due to air-sensitive copper complexes. Use PPE and fume hoods for solvent purification steps .
- Data reproducibility : Calibrate instruments (e.g., UV-Vis spectrophotometers) with holmium oxide filters, and report solvent dielectric constants for electrochemical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
